3-Ethoxy-2,4-difluorobenzyl bromide
Overview
Description
3-Ethoxy-2,4-difluorobenzyl bromide is a chemical compound with the molecular formula C9H9BrF2O . It is a white crystalline solid that is slightly soluble in water but readily soluble in common organic solvents. This compound belongs to the family of benzyl bromides and has two fluorine and one ethoxy groups attached to its benzyl ring.
Molecular Structure Analysis
The molecular structure of 3-Ethoxy-2,4-difluorobenzyl bromide is represented by the SMILES stringCCOC1=C(C=CC(CBr)=C1F)F
. The InChI key for this compound is BOXYRQBXOYISBL-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
3-Ethoxy-2,4-difluorobenzyl bromide has a molecular weight of 251.07 . It is a solid at room temperature .Scientific Research Applications
Synthesis of Ionic Liquids
3-Ethoxy-2,4-difluorobenzyl bromide plays a role in the synthesis of new low melting ammonium-based ionic liquids with ether functionality. This process involves using ether functionalized alkyl bromides for synthesizing quaternary ammonium (QA) salts, which are characterized for their thermal properties and structural features, demonstrating their potential in various applications (Kärnä, Lahtinen, & Valkonen, 2009).
Chemical Structure Analysis
The compound is used in the study of chemical structures. For example, its derivatives have been analyzed to understand intramolecular hydrogen bonds and dihedral angles between aromatic rings, contributing to a better understanding of molecular interactions and configurations (Ma, Zhang, Yuan, & Gao, 2010).
Anticancer Agent Synthesis
It's also utilized in synthesizing potential anticancer agents. For instance, a novel crystal compound involving 2,3-difluorobenzyl bromide has shown promising anticancer properties, indicating its potential in drug development (Mohideen, Kamaruzaman, Razali, Mordi, & Mansor, 2019).
Development of Dendritic Materials
The compound is significant in synthesizing dendritic materials. Its methoxy derivatives have been studied for their structural properties, aiding in the development of new materials with potential applications in various fields (Pan, Cheung, Harris, Constable, & Housecroft, 2005).
Photodynamic Therapy Applications
Its derivatives are being explored in photodynamic therapy for cancer treatment. The synthesis and characterization of such derivatives demonstrate their potential as Type II photosensitizers, which are crucial in targeting cancer cells (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Key Synthons
The compound is instrumental in synthesizing key synthons for pharmaceuticals. For instance, it has been used in synthesizing intermediates for drugs like repaglinide, showcasing its role in the pharmaceutical industry (Salman, Babu, Ray, Biswas, & Kumar, 2002).
Antiplasmodium Agent Development
Studies have been conducted on its role in developing antiplasmodium agents. It has been used to prepare salts that display promising activity against Plasmodium, a parasite causing malaria (Fitriastuti, Alfiyah, Mustofa, Jumina, & Mardjan, 2021).
Electrochemical Studies
In electrochemistry, the compound's derivatives have been studied for their potential in generating and immobilizing benzyl radicals, which is significant in understanding electron transfer processes (Jouikov & Simonet, 2010).
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-3-ethoxy-2,4-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-2-13-9-7(11)4-3-6(5-10)8(9)12/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXYRQBXOYISBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801255947 | |
Record name | 1-(Bromomethyl)-3-ethoxy-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801255947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-2,4-difluorobenzyl bromide | |
CAS RN |
1017778-22-1 | |
Record name | 1-(Bromomethyl)-3-ethoxy-2,4-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bromomethyl)-3-ethoxy-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801255947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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